4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine

Catalog No.
S12165709
CAS No.
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpho...

Product Name

4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine

IUPAC Name

4-(5-benzylidenecyclopenten-1-yl)morpholine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2

InChI Key

LQUYXHJQRGYRJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3

4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine, also known as 4-(5-benzylidene-cyclopent-1-enyl)morpholine, is a chemical compound with the molecular formula C16H19NOC_{16}H_{19}NO and a molecular weight of approximately 241.33 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a cyclopentene moiety substituted with a phenylmethylidene group. Its structure can be represented by the following InChI notation:

\text{InChI 1 C 16}H_{19}NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2/b15-13+}

This compound is characterized by its unique structural features that may confer interesting chemical properties and potential biological activities.

The chemical reactivity of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine can be explored through various organic reactions typical for compounds containing both alkenes and nitrogen heterocycles. Notable reactions include:

  • Electrophilic Addition: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, which may lead to various substituted products.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, potentially reacting with electrophiles to form new derivatives.
  • Condensation Reactions: The presence of aldehyde functionalities allows for condensation reactions with amines or alcohols.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research on the biological activity of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine is limited, but similar compounds often exhibit significant pharmacological effects. Potential activities may include:

  • Antimicrobial Properties: Compounds with morpholine structures have been studied for their antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives of morpholine have shown promise as anticancer agents by inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects: Certain analogs are known to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Further studies are needed to elucidate the specific biological effects of this compound.

The synthesis of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine can be achieved through several methods:

  • Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes. The starting materials would include a suitable aldehyde and a phosphonium salt.
  • Aldol Condensation: An aldol condensation reaction between cyclopentanone and an appropriate aromatic aldehyde could yield the desired product after dehydration.
  • Cyclization Reactions: Utilizing cyclization techniques involving morpholine derivatives could also lead to the formation of this compound.

Each method has its advantages and may be selected based on the availability of starting materials and desired yields.

4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Intermediates: This compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties could be explored in developing new materials with specific mechanical or thermal characteristics.

Interaction studies involving 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Affinity: Investigating its affinity for specific biological receptors may reveal potential therapeutic targets.
  • Metabolic Pathways: Analyzing how this compound is metabolized in biological systems can help predict its pharmacokinetics and toxicity profiles.

These studies are essential for assessing the viability of this compound as a drug candidate.

Several compounds share structural similarities with 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine, including:

Compound NameStructural FeaturesUnique Characteristics
4-(Benzylidene)-2-morpholino-cyclohexanoneMorpholine ring, ketone functionalityPotentially higher reactivity due to ketone
4-(Cinnamaldehyde)-morpholineMorpholine ring, aromatic aldehydeKnown for anti-inflammatory properties
4-(Cyclohexenyl)-morpholineMorpholine ring, cyclohexeneDifferent ring structure affects reactivity
4-(Allylidene)-morpholineMorpholine ring, allyl groupExhibits distinct reactivity patterns

The uniqueness of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine lies in its specific combination of cyclic structures and functional groups that may impart distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

241.146664230 g/mol

Monoisotopic Mass

241.146664230 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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